Tetraoctyloxytitanium

Description

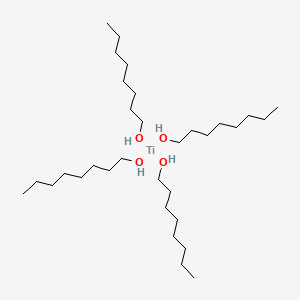

Structure

3D Structure of Parent

Properties

CAS No. |

68585-68-2 |

|---|---|

Molecular Formula |

C32H72O4Ti |

Molecular Weight |

568.8 g/mol |

IUPAC Name |

octan-1-ol;titanium |

InChI |

InChI=1S/4C8H18O.Ti/c4*1-2-3-4-5-6-7-8-9;/h4*9H,2-8H2,1H3; |

InChI Key |

LKWDMPSNSSSHTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.[Ti] |

Origin of Product |

United States |

Synthetic Methodologies for Tetraoctyloxytitanium

Classical Approaches to Tetraoctyloxytitanium (B13782408) Synthesis

The traditional methods for synthesizing this compound are primarily centered around direct alkylation and transesterification reactions. These routes are well-established in organometallic chemistry and provide reliable pathways to obtain the desired titanium alkoxide.

Direct Alkylation Routes for Organotitanium Alkoxides

Direct alkylation is a fundamental method for the synthesis of titanium alkoxides, including this compound. This approach typically involves the reaction of a titanium halide with the corresponding alcohol. In the case of this compound, the synthesis can be achieved through the reaction of titanium tetrachloride (TiCl₄) with 1-octanol (B28484).

This reaction is generally carried out in the presence of a base, such as ammonia (B1221849) or an organic amine, to neutralize the hydrogen chloride (HCl) gas that is evolved. The removal of HCl drives the reaction to completion. The synthesis necessitates inert atmospheric conditions to prevent the hydrolysis of the highly moisture-sensitive titanium tetrachloride and the resulting this compound product.

Transesterification Mechanisms in Alkoxide Formation

Transesterification, also known as alcoholysis, is another widely utilized classical method for preparing a variety of titanium alkoxides. This process involves the exchange of an alkoxy group on a titanium center with another alcohol. For the synthesis of this compound, a common starting material is a more volatile and readily available titanium alkoxide, such as titanium isopropoxide (Ti(O-i-Pr)₄) or titanium ethoxide (Ti(OEt)₄).

The reaction mechanism proceeds through the nucleophilic attack of the 1-octanol on the titanium center of the starting alkoxide. The general reaction is as follows: Ti(OR)₄ + 4 CH₃(CH₂)₇OH ⇌ Ti(O(CH₂)₇CH₃)₄ + 4 ROH (where R is a smaller alkyl group like isopropyl or ethyl)

To drive the equilibrium towards the formation of this compound, the lower-boiling alcohol (e.g., isopropanol (B130326) or ethanol) is typically removed from the reaction mixture by distillation. This method is often preferred due to the milder reaction conditions compared to direct alkylation and the avoidance of corrosive HCl gas. Titanium alkoxides, such as this compound, are known to be effective catalysts for transesterification reactions themselves, for example, in the production of esters. longdom.orgnih.gov

Emerging Green Chemistry Pathways in this compound Synthesis

In recent years, the principles of green chemistry have begun to influence the synthesis of chemical compounds, aiming for more environmentally benign processes. While specific research on green synthesis pathways for this compound is not extensively documented, general advancements in enzyme-catalyzed reactions and water-phase synthesis for related compounds suggest potential future directions.

Enzyme-Catalyzed Synthesis Approaches

Enzymatic catalysis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. researchgate.net While direct enzyme-catalyzed synthesis of this compound from titanium precursors is not a currently established method, the use of enzymes in related organic transformations is widespread. nih.govmdpi.com For instance, lipases are commonly used for transesterification reactions in organic synthesis due to their high enantioselectivity. unipd.it In principle, a lipase (B570770) could potentially be used to catalyze the alcoholysis of a simple titanium alkoxide with 1-octanol under mild conditions, reducing energy consumption and by-product formation. However, the compatibility of organometallic compounds with enzymatic systems presents a significant challenge.

Water-Phase Green Synthesis Strategies

Traditional synthesis of titanium alkoxides strictly avoids water due to the high reactivity of titanium precursors, leading to the formation of titanium oxides. However, recent research has explored the controlled hydrolysis of titanium alkoxides in aqueous systems to produce well-defined titanium-containing species. acs.orgresearchgate.net These methods often employ stabilizing agents, such as alkylamines or α-hydroxycarboxylic acids, to control the reaction and form stable aqueous colloidal titanate solutions. acs.orgresearchgate.net While these approaches are primarily aimed at producing titanium dioxide nanoparticles or films, they represent a significant step towards aqueous-based synthesis in titanium chemistry. acs.orgmdpi.com The direct synthesis of a specific organometallic compound like this compound in an aqueous phase remains a considerable challenge due to its inherent hydrolytic instability.

Process Optimization and Reaction Conditions in this compound Production

The optimization of synthetic processes is crucial for achieving high yields, purity, and cost-effectiveness in the production of this compound. Key parameters that are typically optimized include temperature, reaction time, choice of solvent, and the molar ratio of reactants.

For the direct alkylation route , optimization involves the careful control of the addition rate of titanium tetrachloride to 1-octanol to manage the exothermic reaction and the efficient removal of HCl. The choice of the base and solvent is also critical to ensure high yields and ease of product purification.

In the transesterification process , a key optimization parameter is the efficient removal of the displaced alcohol to shift the reaction equilibrium. This is often achieved by performing the reaction under reduced pressure or by using a fractional distillation column. google.com Reaction temperatures for transesterification reactions catalyzed by titanium alkoxides can range from approximately 130°C to 210°C, with reaction times varying from one to 24 hours. mdpi.com

Regardless of the synthetic route, maintaining strictly anhydrous and inert conditions is paramount to prevent the formation of titanium oxides and other hydrolysis by-products. evitachem.com The use of dry solvents and reactants, along with an inert atmosphere (e.g., nitrogen or argon), is standard practice.

Below is an interactive data table summarizing the key parameters for the classical synthesis routes of this compound.

| Parameter | Direct Alkylation | Transesterification |

| Titanium Precursor | Titanium tetrachloride (TiCl₄) | Titanium isopropoxide or Titanium ethoxide |

| Alcohol | 1-Octanol | 1-Octanol |

| Key Condition | Neutralization/removal of HCl | Removal of displaced alcohol (e.g., isopropanol) |

| Typical Temperature | Varies, often controlled due to exothermicity | ~130°C - 210°C |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Inert (e.g., Nitrogen, Argon) |

| By-product | Hydrogen Chloride (HCl) | Isopropanol or Ethanol |

Advanced Spectroscopic and Analytical Characterization of Tetraoctyloxytitanium Systems

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of tetraoctyloxytitanium (B13782408). renishaw.com These methods are predicated on the principle that molecules absorb and scatter light at specific frequencies corresponding to their unique vibrational modes. longdom.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. longdom.org The resulting IR spectrum provides a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. longdom.orgwikipedia.org For titanium alkoxides like this compound, IR spectroscopy is particularly useful for characterizing the Ti-O-C linkages.

The analysis of related titanium compounds, such as titanium tetraisopropoxide, reveals that vibrational modes of the alkoxy ligands are coupled with the Ti-O stretching modes. nih.gov Specifically, antisymmetrically coupled ligand modes result in strong absorption bands in the IR spectrum. nih.gov In the case of this compound, the IR spectrum is expected to show characteristic absorptions for the C-H stretching of the octyl chains, as well as the Ti-O-C vibrational modes. The positions of these bands can be influenced by factors such as molecular association through bridging alkoxy ligands. nih.gov

Typical IR Absorption Regions for this compound:

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (alkyl) | 2850-2960 | Stretching |

| C-H (alkyl) | 1375-1470 | Bending |

| Ti-O-C | 1000-1150 | Stretching |

This table is illustrative and based on general assignments for similar compounds. Actual peak positions can vary.

In-situ IR spectroscopy has proven valuable for monitoring processes involving organometallic precursors like those used in chemical vapor deposition (CVD) and atomic layer deposition (ALD). nist.gov While specific studies on this compound are not detailed in the provided results, the methodology for obtaining quantitative IR data for similar compounds like tetrakis(dimethylamido)titanium highlights the importance of correcting for sample emission at elevated temperatures to ensure accuracy. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of monochromatic light. renishaw.com This technique is particularly sensitive to symmetric vibrations and can offer insights into the skeletal framework of molecules. renishaw.com For titanium alkoxides, symmetrically coupled ligand modes give rise to intense and strongly polarized bands in the Raman spectrum. nih.gov

In studies of similar titanium compounds, Raman spectroscopy has been instrumental in identifying the presence of both monomeric and associated species. nih.gov The Raman spectra of titanates, which are structurally related to titanium alkoxides, show distinct peaks corresponding to the vibrations of TiO₆ octahedra and Ti-O terminal bonds. researchgate.net For this compound, Raman spectroscopy would be expected to reveal information about the Ti-O backbone and the conformation of the octyloxy ligands. Changes in the Raman band positions, widths, and intensities can indicate variations in crystallinity, stress, and molecular orientation. renishaw.com

Expected Raman Shifts for Titanate-Related Structures:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~276, 445, 656, 781 | Vibrations from TiO₆ octahedra researchgate.net |

| ~905 | Ti-O terminal bond stretching researchgate.net |

This data is for titanate nanotubes and serves as a reference for potential vibrational modes in titanium-oxygen structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed atomic-level structure of molecules in various states. libretexts.org It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment, connectivity, and dynamics of atoms within a molecule. libretexts.org

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. oeno-one.eu For this compound, the ¹H NMR spectrum would be dominated by signals from the octyl chains. The chemical shifts of these protons would be influenced by their proximity to the electron-withdrawing oxygen and titanium atoms.

The typical ¹H NMR spectrum would show a series of multiplets corresponding to the different methylene (B1212753) (-CH₂-) groups and a terminal methyl (-CH₃) group in the octyl chain. The protons on the carbon alpha to the oxygen (Ti-O-CH₂-) would be the most downfield-shifted. Integration of the peak areas would correspond to the number of protons in each unique chemical environment. While specific ¹H NMR data for this compound is not available in the search results, general principles of NMR spectroscopy can be applied to predict the expected spectrum. oeno-one.eu

Predicted ¹H NMR Chemical Shift Ranges for an Octyl Chain:

| Protons | Approximate Chemical Shift (ppm) |

|---|---|

| -CH₃ | 0.8 - 1.0 |

| -(CH₂)n- | 1.2 - 1.6 |

These are general ranges and can be influenced by the specific structure and solvent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org A key advantage of ¹³C NMR is the wide spectral window, which often allows for the resolution of individual signals for each unique carbon atom, even in large molecules. libretexts.org

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each of the eight carbon atoms of the octyl chain. The chemical shifts are influenced by hybridization and the presence of electronegative atoms. libretexts.org The carbon atom bonded to the oxygen (Ti-O-C) would experience the largest downfield shift. The signals for the other carbons in the alkyl chain would appear at progressively higher fields (lower ppm values) as their distance from the oxygen atom increases. libretexts.org

Predicted ¹³C NMR Chemical Shift Ranges for an Octyl Chain:

| Carbon | Approximate Chemical Shift (ppm) |

|---|---|

| -CH₃ | 10 - 20 |

| -(CH₂)n- | 20 - 40 |

These are general ranges and can be influenced by the specific structure and solvent.

Solid-state NMR (ssNMR) spectroscopy is an essential tool for characterizing the structure and dynamics of materials in the solid state. emory.edursc.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are typically broad. emory.edu Techniques like magic-angle spinning (MAS) are employed to narrow the lines and obtain high-resolution spectra. emory.eduwikipedia.org

For this compound, ssNMR could provide valuable information on its crystalline or amorphous nature, molecular packing, and the conformation of the octyl chains in the solid state. nih.gov While specific ssNMR studies on this compound were not found, the application of these techniques to other complex materials demonstrates their potential. mdpi.com Advanced ssNMR methods can be used to measure internuclear distances and determine connectivity, offering a deeper understanding of the supramolecular structure. mdpi.com Cross-polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. emory.edu

Mass Spectrometric Elucidation of Molecular Structures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of compounds by measuring the mass-to-charge ratio (m/z) of their ions. For this compound, MS is instrumental in confirming its molecular identity and investigating its fragmentation patterns and potential oligomerization.

Soft ionization techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), are particularly useful for analyzing titanium alkoxides, which can be thermally sensitive. binghamton.edu These methods allow for the ionization of the intact molecule or its clusters with minimal fragmentation, providing direct evidence of the species present in a solution. The monoisotopic mass of the this compound monomer, [Ti(O(CH₂)₇CH₃)₄], is 564.46 Da. nih.gov

In the gas phase, titanium alkoxides typically fragment through predictable pathways. Common fragmentation includes the sequential loss of alkoxy groups (-OR), alkene fragments from the alkyl chains, and molecules of dialkyl ether. researchgate.net Analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, studies on titanium oxide molecular clusters derived from alkoxides show that fragmentation can reveal the structure of the core Ti-O framework. nih.gov

Table 1: Representative Fragmentation Pathways for Titanium Alkoxides in Mass Spectrometry This table is illustrative, based on established fragmentation patterns for general titanium alkoxides, Ti(OR)₄. researchgate.netlibretexts.org

| Ion | Description |

| [M]+• | Molecular Ion |

| [M - OR]+ | Loss of one alkoxy radical |

| [M - R]+ | Loss of an alkyl radical |

| [Ti(OR)₃]+ | Result of the loss of one alkoxy group |

| [Ti(OR)₂ (OH)]+ | Result of rearrangement and loss of an alkene |

The observation of ions with m/z values higher than the monomer can indicate the presence of oligomers (dimers, trimers) in the sample, which is a common characteristic of metal alkoxides in solution. binghamton.edudesy.de

X-ray Based Spectroscopic and Diffraction Analysis

X-ray techniques are indispensable for probing the atomic-level structure of materials. They provide information on electronic structure, local coordination environments, bond lengths, and long-range crystalline order.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. unesp.brresearchgate.net For this compound, XAS at the Ti K-edge (the absorption edge energy is 4966 eV) is used to determine the oxidation state, coordination number, and geometry of the titanium centers. desy.deunesp.br

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination symmetry of the titanium atom. researchgate.netmdpi.com The intensity and position of pre-edge features in the Ti K-edge XANES spectrum are characteristic of the Ti coordination environment. For example, a single, strong pre-edge peak is indicative of a non-centrosymmetric environment, such as a tetrahedral (4-coordinate) or trigonal bipyramidal (5-coordinate) geometry, while the weaker pre-edge features are typical for more centrosymmetric octahedral (6-coordinate) geometries. researchgate.netresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): This region consists of oscillations past the edge and provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. desy.dedntb.gov.ua

Studies on other titanium alkoxides, such as Ti(OEt)₄ and Ti(OPrⁿ)₄, have used EXAFS to elucidate their oligomeric structures in solution. desy.de By analyzing the Ti-O and Ti-Ti bond distances and coordination numbers, researchers can distinguish between monomeric, dimeric, or trimeric species. desy.de This approach is directly applicable to understanding the solution behavior of this compound.

Table 2: Typical Structural Parameters for Titanium Alkoxides Determined by EXAFS (Data based on findings for shorter-chain titanium alkoxides in toluene (B28343) solution). desy.de

| Parameter | Description | Typical Value (Å) | Information Gained |

| R(Ti-O) | Bond distance to nearest oxygen neighbors | 1.81 - 2.01 | Indicates the length of terminal and bridging Ti-O bonds. |

| N(Ti-O) | Coordination number of oxygen around Ti | 4 - 6 | Helps determine the coordination geometry (e.g., tetrahedral vs. octahedral). |

| R(Ti-Ti) | Bond distance to next-nearest Ti neighbors | ~3.27 | Confirms the presence of oligomeric structures with Ti-O-Ti bridges. |

| N(Ti-Ti) | Coordination number of Ti around Ti | 1 - 2 | Distinguishes between different oligomeric forms (e.g., linear vs. cyclic). |

X-ray Diffraction (XRD) is the primary technique for determining the long-range atomic and molecular structure of a crystalline solid. researchgate.netscielo.br By analyzing the angles and intensities of diffracted X-rays, one can determine the crystal structure, including unit cell dimensions and the precise position of each atom. aau.dk

While this compound is often a liquid or waxy solid at ambient temperatures, XRD analysis can be performed on samples crystallized at low temperatures or on solid derivatives. Single-crystal XRD provides the most definitive structural information, yielding precise bond lengths, bond angles, and details of intermolecular packing. nih.govacs.org For polycrystalline or powdered samples, Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases present. scielo.brresearchgate.net

For titanium alkoxides, XRD studies have confirmed that their structures in the solid state are often complex oligomers, where titanium atoms achieve higher coordination numbers (typically 5 or 6) through the formation of bridging alkoxy groups. nih.gov This contrasts with the simple monomeric formula Ti(OR)₄.

Table 3: Illustrative Data Obtainable from Single-Crystal XRD of a Titanium Alkoxide Complex (Data is representative of values found in crystalline titanium alkoxide structures). nih.gov

| Structural Parameter | Description | Example Data |

| Crystal System | The symmetry group of the crystal lattice | Monoclinic |

| Space Group | The specific symmetry of the unit cell | P2₁/n |

| Ti-O (terminal) bond length | Distance from Ti to a non-bridging oxygen | 1.75 - 1.85 Å |

| Ti-O (bridging) bond length | Distance from Ti to a bridging oxygen | 1.95 - 2.15 Å |

| O-Ti-O bond angle | Angle between two oxygen atoms bonded to Ti | 90° - 175° |

| Ti Coordination Geometry | The arrangement of oxygen atoms around Ti | Distorted Octahedral |

Chromatographic and Separation Techniques in Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a chemical substance. chromatographyonline.com For this compound, key impurities may include the starting material (1-octanol), residual water, and partially or fully hydrolyzed species (e.g., oxo-alkoxide clusters).

Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds. Given that many titanium alkoxides can be distilled, GC is a viable method for purity assessment. google.com It has been successfully used to quantify the exchange of alkoxy groups in reactions involving titanium alkoxides and to confirm the purity of byproducts in their synthesis. google.comrsc.org A GC method would typically separate this compound from lower-boiling impurities like 1-octanol (B28484).

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. mtoz-biolabs.comopenaccessjournals.com For a non-polar compound like this compound, reversed-phase HPLC would likely be employed. A UV detector can be used if the compound or its impurities have a chromophore, but a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more effective. sepscience.com LC-MS, in particular, provides the dual benefit of separation and mass identification, making it a powerful tool for identifying unknown impurities. sepscience.com

Table 4: General Approach for Chromatographic Purity Assessment of this compound

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Potential Analytes Detected |

| Gas Chromatography (GC) | Low-to-mid polarity capillary column (e.g., 5% Phenyl Polysiloxane) | Inert gas (e.g., He, N₂) | Flame Ionization (FID) or Mass Spectrometry (MS) | 1-Octanol, this compound, low molecular weight oligomers/impurities. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C8 or C18 | Gradient of Acetonitrile/Water or Methanol/Water | ELSD or MS | This compound, 1-Octanol, hydrolyzed species, higher oligomers. |

Theoretical and Computational Investigations of Tetraoctyloxytitanium

Quantum Chemical Calculations and Electronic Structure Analysis

No dedicated studies reporting quantum chemical calculations or a detailed analysis of the electronic structure (such as HOMO/LUMO energies, molecular orbital distributions, or charge distribution maps) for Tetraoctyloxytitanium (B13782408) were found.

Molecular Dynamics Simulations for Conformational Studies

There is no available research detailing molecular dynamics simulations performed to investigate the conformational landscape, flexibility of the octyl chains, or aggregation behavior of this compound.

Density Functional Theory (DFT) Applications

While DFT is a common method for investigating the properties of organometallic compounds, no specific applications of DFT to calculate the geometric, energetic, or spectroscopic properties of this compound have been published.

Computational Modeling of Reaction Pathways

No literature was found that computationally models the reaction pathways involving this compound, such as its hydrolysis, condensation, or thermal decomposition mechanisms.

Environmental and Sustainability Considerations in Tetraoctyloxytitanium Research

Development of Environmentally Benign Synthesis Protocols

The traditional synthesis of tetraalkyl titanates, including tetraoctyloxytitanium (B13782408), often involves the reaction of titanium tetrachloride with the corresponding alcohol, in this case, 1-octanol (B28484). This process can be effective but raises environmental concerns due to the use of hazardous reagents and the generation of corrosive byproducts.

A common method for producing tetra-n-butyl titanate, a related compound, involves the reaction of titanium tetrachloride with n-butanol. atamanchemicals.comchemicalbook.com This reaction typically produces hydrogen chloride (HCl) as a byproduct, which is corrosive and requires careful handling and neutralization. atamanchemicals.com The synthesis is also highly sensitive to moisture, as titanate esters readily hydrolyze. tib-chemicals.com

In response to these challenges, research is moving towards more environmentally benign synthesis protocols. These "green synthesis" approaches aim to reduce the environmental impact by using less hazardous materials, reducing energy consumption, and minimizing waste. While specific green synthesis methods for this compound are not extensively documented, principles from related fields can be applied. For instance, the use of plant extracts and other natural resources in the synthesis of titanium dioxide nanoparticles from titanate precursors points towards the potential for bio-inspired and greener routes for organotitanate synthesis. ajgreenchem.comscirp.org

Potential avenues for environmentally benign synthesis of this compound include:

Use of Greener Solvents: Replacing traditional organic solvents with more sustainable alternatives.

Alternative Precursors: Exploring titanium precursors other than titanium tetrachloride that may generate less hazardous byproducts.

Catalytic Routes: Developing catalytic methods that can improve reaction efficiency and reduce the need for stoichiometric reagents.

| Synthesis Protocol | Precursors | Byproducts | Environmental Considerations |

| Traditional Method | Titanium tetrachloride, 1-Octanol | Hydrogen Chloride (HCl) | Use of corrosive and hazardous materials; generation of acidic waste. |

| Transesterification | A different tetraalkyl titanate (e.g., tetra-isopropyl titanate), 1-Octanol | The alcohol from the starting titanate (e.g., isopropanol) | Can be used to produce higher esters from lower esters; avoids the use of titanium tetrachloride. google.com |

| Potential Green Routes | Bio-based 1-Octanol, alternative titanium source | Potentially less hazardous byproducts | Reduced reliance on fossil fuels for starting materials; potential for biodegradable waste streams. |

Table 1: Comparison of Synthesis Protocols for Tetraalkyl Titanates

Studies on Process Efficiencies and Waste Reduction

Improving the efficiency of chemical processes and minimizing waste are central tenets of green chemistry. For the production of this compound, this involves optimizing reaction conditions to maximize yield and reduce the formation of unwanted byproducts.

Process Efficiencies:

The catalytic activity of organotitanium compounds is a key area of study. chemicalbook.com By understanding the reaction mechanisms, it is possible to optimize conditions such as temperature, pressure, and catalyst concentration to improve the efficiency of processes where this compound is used as a catalyst, for example, in esterification and transesterification reactions. tib-chemicals.comteamcatalynt.com The use of co-catalysts can also enhance the performance of titanate-based catalyst systems. google.com

Waste Reduction:

The primary waste stream in the traditional synthesis of this compound is the acidic byproduct, hydrogen chloride. Strategies for waste reduction focus on:

Neutralization and Salt Formation: The HCl generated can be neutralized with a base, but this creates a salt waste stream that must be managed.

Byproduct Valorization: Investigating potential uses for the byproducts generated. For example, ammonium (B1175870) chloride formed when ammonia (B1221849) is used to neutralize HCl during synthesis has its own applications. environmentclearance.nic.in

Catalyst Recycling: In applications where this compound is used as a catalyst, developing methods for its recovery and reuse is crucial for waste reduction and economic viability. The recycling of catalysts is a key area of research in sustainable chemistry. mdpi.comnih.govresearchgate.net Titanate-based catalysts can often be recovered from reaction mixtures. nih.gov

| Waste Stream | Source | Potential Mitigation Strategy |

| Hydrogen Chloride (HCl) | Reaction of titanium tetrachloride with alcohol | Neutralization, process modification to avoid chlorinated precursors, capture and potential reuse. |

| Solvent Waste | Reaction and purification steps | Use of greener solvents, solvent recycling. |

| Spent Catalyst | Catalytic applications of this compound | Catalyst recovery and regeneration, development of more robust and long-lasting catalysts. |

Table 2: Waste Streams and Mitigation Strategies in this compound Production and Use

Considerations for Sustainable Material Lifecycle

The environmental impact of titanium production begins with the mining of titanium ores, which can have significant ecological consequences. accscience.com The subsequent processing of these ores is also energy-intensive.

Once produced, the high moisture sensitivity of tetraalkyl titanates is a critical factor in their environmental fate. tib-chemicals.com Upon contact with water, they hydrolyze to form titanium dioxide and the corresponding alcohol (1-octanol in this case). atamanchemicals.comnih.gov Titanium dioxide is generally considered to be of low toxicity, although the environmental impact of nanoparticles is an area of ongoing research. accscience.com

Key considerations for a sustainable lifecycle for this compound include:

Recyclability: While the organic part of the molecule may degrade, the titanium content can potentially be recovered and recycled. Sustainable recycling of titanium from various waste streams, including spent catalysts, is an active area of research. researchgate.net

Biodegradability: The long alkyl chains of this compound may influence its biodegradability. Further research is needed to understand the environmental persistence and potential for bioaccumulation of the compound and its hydrolysis products.

The development of sustainable organometallic compounds is a growing field of research, with a focus on using earth-abundant and non-toxic metals, as well as designing ligands that are derived from renewable resources and are biodegradable. acs.org

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The catalytic potential of titanium alkoxides is well-established, and tetraoctyloxytitanium (B13782408) presents new opportunities in this domain. Future research is anticipated to focus on leveraging its specific properties for novel catalytic transformations.

Esterification and Transesterification Catalysis: Shorter-chain titanium alkoxides, such as tetrabutyl titanate, are effective catalysts for esterification and transesterification reactions. chemicalbook.comatamanchemicals.com Building on this, this compound is a promising candidate for catalyzing the synthesis of specialty polyesters and plasticizers where high reaction temperatures and compatibility with nonpolar reactants are required. The long octyl groups could enhance catalyst solubility and longevity in such systems.

Polymerization Catalysis: Titanium compounds are integral to the production of various polymers. mcc-hamburg.de The unique steric and electronic environment provided by the tetraoctyloxy ligands could be exploited in olefin polymerization to influence polymer tacticity, molecular weight distribution, and other mechanical properties.

Asymmetric Catalysis: A significant area for future exploration is the development of chiral variants of this compound for asymmetric catalysis. By introducing chirality into the octyloxy ligands, it may be possible to create catalysts for stereoselective reactions, a critical need in the pharmaceutical and fine chemical industries.

Radical Redox Catalysis: Recent advancements in titanium radical redox catalysis have opened up new avenues for organic synthesis. nih.govresearchgate.net Investigating the potential of this compound in mediating or catalyzing radical reactions could lead to novel synthetic methodologies, particularly for complex molecule synthesis where mild and selective conditions are paramount.

A summary of potential catalytic applications for this compound is presented in the table below.

| Catalytic Transformation | Potential Role of this compound | Anticipated Advantages |

| Esterification/Transesterification | Catalyst | High thermal stability, enhanced solubility in nonpolar media. |

| Olefin Polymerization | Co-catalyst or Catalyst | Control over polymer microstructure and properties. |

| Asymmetric Synthesis | Chiral Catalyst Precursor | Enantioselective production of fine chemicals and pharmaceuticals. |

| Radical Reactions | Redox Catalyst | Mild and selective bond formation. |

Integration into Advanced Nanomaterial Architectures

Titanium alkoxides are widely used as precursors for the synthesis of titanium-based nanomaterials. chemimpex.comchemicalbook.com The use of this compound as a precursor is a burgeoning area of research with the potential to create novel nanomaterial architectures.

Synthesis of TiO₂ Nanostructures: this compound can serve as a precursor for the controlled synthesis of titanium dioxide (TiO₂) nanoparticles, nanorods, and other complex structures via sol-gel or solvothermal methods. nih.govnih.gov The long octyl chains are expected to act as capping agents or structure-directing agents, allowing for precise control over the size, shape, and surface properties of the resulting nanomaterials. This control is crucial for applications in photocatalysis, sensors, and energy storage.

Polymer-Nanoparticle Composites: The enhanced compatibility of this compound with organic polymers makes it an ideal candidate for the in situ synthesis of TiO₂ nanoparticles within a polymer matrix. mdpi.commdpi.com This approach can lead to the development of advanced polymer-clay nanocomposites with improved mechanical, thermal, and optical properties. For instance, integrating TiO₂ generated from this compound into polyvinylidene fluoride (B91410) (PVDF) nanowires has been shown to produce novel crystallized titania microstructures. rsc.org

Perovskite Nanoparticles: There is growing interest in the synthesis of perovskite nanoparticles, such as barium titanate (BaTiO₃), for electronic applications. nih.gov this compound could be employed as the titanium source in these syntheses, with the octyloxy ligands potentially influencing the nucleation and growth kinetics, and thus the final properties of the perovskite nanocrystals.

Development of Smart and Responsive Materials

"Smart" materials that can respond to external stimuli are at the forefront of materials science. ulprospector.com The unique molecular structure of this compound makes it a promising building block for such materials.

Superhydrophobic and Oleophobic Coatings: The long, nonpolar octyl chains of this compound can be leveraged to create surfaces with extreme water and oil repellency. By incorporating this compound into coating formulations, it is possible to develop smart coatings that are self-cleaning, anti-fouling, and resistant to corrosion. ulprospector.comnasa.govrsc.org These coatings could find applications in marine vessels, aerospace, and architecture.

Stimuli-Responsive Gels: Future research could explore the formation of stimuli-responsive gels using this compound as a cross-linking agent. These gels could potentially change their volume, shape, or color in response to changes in temperature, pH, or light, making them suitable for applications in soft robotics, sensors, and drug delivery systems.

Self-Healing Materials: The dynamic nature of the titanium-oxygen bonds in this compound could be harnessed to create self-healing polymers and coatings. rsc.org When a scratch or damage occurs, the mobility of the molecular fragments could allow for the reformation of bonds and the restoration of the material's integrity, potentially triggered by heat or light.

Multifunctional Applications in Interdisciplinary Fields

The versatility of this compound extends to interdisciplinary fields where materials with multiple functionalities are required.

Biomedical Coatings and Implants: Titanium and its alloys are widely used in biomedical applications due to their excellent biocompatibility. nih.govmdpi.com this compound could be used to create biocompatible, hydrophobic coatings on medical implants to reduce biofouling and improve their integration with biological tissues. researchgate.netprjn.org The generation of TiO₂ nanoparticles from this precursor also has potential in targeted drug delivery and photodynamic therapy. prjn.org

Organic-Inorganic Hybrid Materials: this compound can act as a molecular bridge between inorganic and organic components to create novel hybrid materials. mdpi.comnih.govrsc.org These materials can combine the durability and thermal stability of an inorganic network with the flexibility and processability of organic polymers. Such hybrids are promising for applications in advanced optics, electronics, and separation membranes.

Sensors and Electronic Devices: The dielectric properties of titania derived from precursors like this compound are of interest for applications in electronic components, such as capacitors and memory devices. Furthermore, the ability to form thin, uniform films makes it a candidate for the development of sensitive chemical sensors, where the surface chemistry can be tailored by retaining or modifying the octyloxy groups.

The future of this compound research is bright, with numerous avenues for exploration that could lead to significant technological advancements across a wide range of fields.

Q & A

Q. What interdisciplinary approaches validate this compound’s biocompatibility in biomedical applications?

- Methodological Answer : Pair cytotoxicity assays (ISO 10993-5) with surface charge analysis (zeta potential ±5 mV) to correlate biocompatibility with colloidal stability. Use ToF-SIMS to detect protein corona formation. For in vivo relevance, apply multi-scale modeling (molecular dynamics for protein adsorption; finite element analysis for stress distribution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.